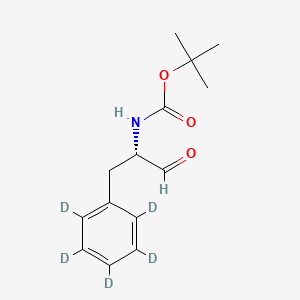

N-Boc-phenyl-d5-alaninal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-phenyl-d5-alaninal is an isotope-labeled amino aldehyde . It has a molecular weight of 254.34 and a molecular formula of C14H14D5NO3 . This compound is a potent inhibitor of human cathepsin K .

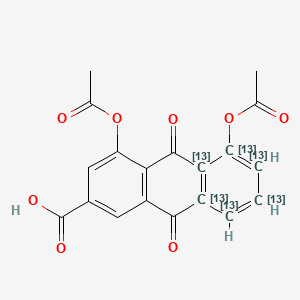

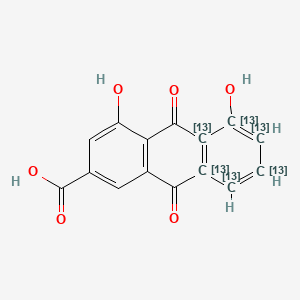

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H14D5NO3 . The compound has a molecular weight of 254.34 .Aplicaciones Científicas De Investigación

Covalent Tethering to Electrode Surfaces

N-Boc derivatives, including N-Boc-phenyl-d5-alaninal, have been utilized for covalent tethering of organic functionalities to the surface of glassy carbon electrodes. This application is significant in electrochemistry, where the organic linkers are covalently attached to electrode surfaces to enable the subsequent attachment of redox-active groups. The technique provides a versatile method for modifying electrode surfaces for various electrochemical applications (Chrétien et al., 2008).

Photophysical Studies

The this compound derivative has been studied for its solvatochromic properties, which are essential in photophysical research. These studies explore how the fluorescence and absorption spectra of compounds change with the solvent polarity, providing insights into the electronic properties and interactions of these compounds in various environments (Guzow et al., 2005).

Polymer Synthesis

This compound derivatives have been incorporated into methacrylate polymers via the reversible addition-fragmentation chain transfer (RAFT) polymerization process. These polymers, containing chiral amino acid moieties, have applications in creating pH-responsive materials suitable for drug delivery and gene transfer technologies. The technique allows for the controlled synthesis of amino acid-based polymers with specific molecular weights and properties (Kumar et al., 2012).

Enantioselective Synthesis

Research has shown the utility of this compound in the synthesis of complex organic molecules, highlighting its role in enabling enantioselective reactions. Such applications are critical in the synthesis of pharmaceuticals and biologically active compounds, where the control of stereochemistry is essential (Marshall & Mulhearn, 2005).

Fluorescent Probes and Drug Delivery Systems

This compound derivatives have been explored as components of fluorescent probes and drug delivery systems, where their photophysical properties and chemical functionalities can be harnessed for biomedical applications. These compounds offer potential as tools for imaging, diagnostics, and targeted therapy (Alnoman et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1/i4D,5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTYRNPLVNMVPQ-GDXCVVTOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C=O)NC(=O)OC(C)(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675722 |

Source

|

| Record name | tert-Butyl [(2S)-1-oxo-3-(~2~H_5_)phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217724-86-1 |

Source

|

| Record name | tert-Butyl [(2S)-1-oxo-3-(~2~H_5_)phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)

![1-[(2R,5S)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B563636.png)

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)

![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)